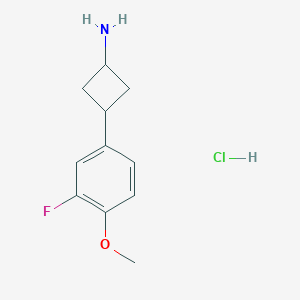

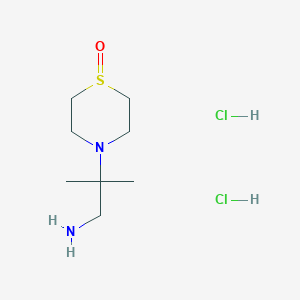

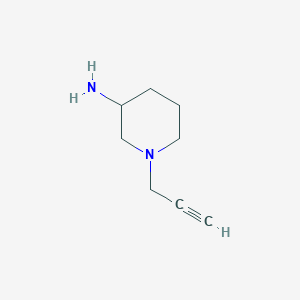

![molecular formula C8H7FN2O B1443004 (6-フルオロイミダゾ[1,2-a]ピリジン-2-イル)メタノール CAS No. 1038827-63-2](/img/structure/B1443004.png)

(6-フルオロイミダゾ[1,2-a]ピリジン-2-イル)メタノール

説明

“(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7FN2O . It has been studied for its potential pharmaceutical applications . For instance, it has been identified as a promising compound in the development of anticancer therapy .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol”, has been well-studied over the past decade . The most effective protocols for the metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and mechanistic aspects . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Molecular Structure Analysis

The molecular structure of “(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” can be found in various chemical databases . The compound has a molecular weight of 166.15 .

Chemical Reactions Analysis

The chemical reactions involving “(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” are part of the broader study of the synthesis of imidazo[1,2-a]pyridines . These reactions involve various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” can be found in various chemical databases . The compound has a molecular weight of 166.15 .

科学的研究の応用

抗がん剤開発

この化合物は、抗がん剤として有望視されているキナゾリン誘導体の合成に利用されてきました。 これらの誘導体は、しばしば腫瘍形成および癌の予後不良と関連付けられているPI3Kαシグナル伝達経路を標的にします 。 この経路の阻害は、細胞周期停止とアポトーシスにつながる可能性があり、癌治療のための貴重な研究分野となっています。

ウレアーゼ阻害

(6-フルオロイミダゾ[1,2-a]ピリジン-2-イル)メタノールの誘導体は、ウレアーゼ阻害活性について研究されてきました。 これは、細菌やNSAIDsの過剰使用によって引き起こされる潰瘍の治療において重要であり、NSAIDsは胃の防御システムを弱めます 。強力なウレアーゼ阻害剤は、このような状態を治療するための新しいアプローチを提供する可能性があります。

蛍光バイオイメージング

この化合物の誘導体は、特にpHセンシングのための蛍光バイオイメージングに用途があります 。 これは、細胞内のpH変化を理解することで細胞プロセスと疾患状態についての洞察を提供できる生物学的研究にとって極めて重要です。

合成化学

(6-フルオロイミダゾ[1,2-a]ピリジン-2-イル)メタノールは、さまざまな構造的に多様な分子を作成するための合成化学におけるビルディングブロックとして役立ちます。 その反応性とフッ素原子の存在により、潜在的な生物活性を有する化合物を合成するための汎用性の高い前駆体となります .

分子ドッキング研究

この化合物の誘導体は、生物学的標的との相互作用を理解するために分子ドッキング研究で使用されてきました。 これは、構造活性相関(SAR)を研究し、水素結合やπ-πスタッキングなどの相互作用を最適化することで、より強力な分子を設計するのに役立ちます .

ケミカルバイオロジー

ケミカルバイオロジーでは、この化合物は、小分子と生物学的システムの相互作用を研究するために使用されます。 これにより、新しい生物学的経路の発見と新しい治療薬の開発につながる可能性があります .

将来の方向性

The future directions for the study of “(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” and similar compounds involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . The compound’s potential pharmaceutical applications, particularly in anticancer therapy, also present an exciting area for future research .

作用機序

Target of Action

Compounds with similar structures have been found to exhibit inhibitory activity against various tumor cell lines .

Mode of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which (6-fluoroimidazo[1,2-a]pyridin-2-yl)methanol belongs, can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Biochemical Pathways

It has been suggested that similar compounds may inhibit the pi3kα signaling pathway, which is often abnormally expressed in tumors .

生化学分析

Biochemical Properties

(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol over time are important factors in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term exposure to (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with binding proteins .

Subcellular Localization

The subcellular localization of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can influence its interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTDOTCPDYZHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727545 | |

| Record name | (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038827-63-2 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038827-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

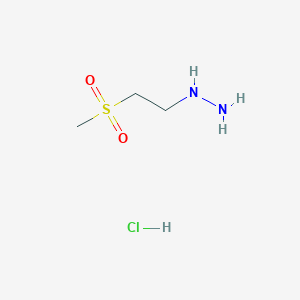

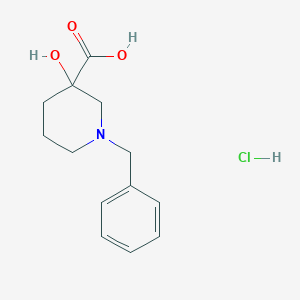

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

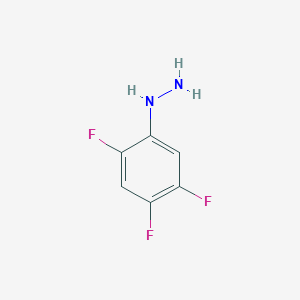

![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)

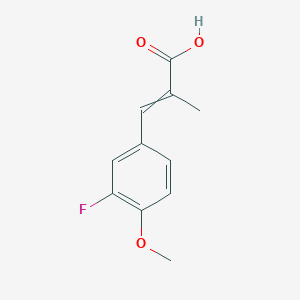

![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)

![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)